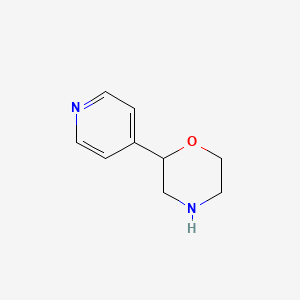

2-(Pyridin-4-yl)morpholine

Description

Significance of Morpholine (B109124) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Drug Discovery

Role of Morpholine in Modulating Pharmacokinetic/Pharmacodynamic Properties and Biological Activity

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile building block in drug design. nih.govbiosynce.com Its incorporation into a molecule can significantly enhance aqueous solubility, a critical factor for drug absorption and distribution in the body. biosynce.com The nitrogen atom of the morpholine ring is weakly basic, which can be advantageous for improving the pharmacokinetic profile of a drug candidate. acs.org

Furthermore, the morpholine moiety can play a direct role in a molecule's biological activity by participating in crucial interactions with biological targets. nih.gov It can act as a hydrogen bond acceptor and its flexible chair-like conformation allows it to orient substituents in a favorable manner for binding to receptors and enzymes. acs.org This ability to fine-tune biological activity has led to the inclusion of the morpholine scaffold in a diverse range of pharmaceuticals. biosynce.comnih.gov

The following table highlights some key examples of drugs containing the morpholine moiety and the role this scaffold plays in their function:

| Drug | Therapeutic Class | Role of the Morpholine Moiety |

| Gefitinib | Anticancer | Prolongs the mean terminal plasma half-life. sci-hub.se |

| Linezolid | Antibiotic | Plays a crucial role in binding to the bacterial ribosome, inhibiting protein synthesis. biosynce.com |

| Aprepitant | Antiemetic | Contributes to increased potency by reducing basicity compared to a piperidine (B6355638) analog. sci-hub.se |

| Rivaroxaban | Anticoagulant | The keto-morpholine group contributes to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

Impact of Pyridine Moieties on Drug Potency, Metabolic Stability, and Permeability

Moreover, the incorporation of a pyridine moiety has been shown to enhance cellular permeability and address issues related to protein binding. rsc.orgresearchgate.net This improvement in physicochemical properties can lead to better pharmacokinetic and pharmacodynamic profiles for drug candidates. rsc.org The versatility of the pyridine scaffold is underscored by its presence in a vast number of approved drugs, with one report indicating that over 7,000 existing drug molecules of medicinal importance contain this nucleus. rsc.org

The table below provides examples of how the pyridine scaffold has been utilized to improve key pharmacological parameters:

| Original Moiety | Replacement Moiety | Improvement |

| Phenyl group | Pyridine | Potent Cdc7 kinase inhibitor developed. researchgate.net |

| Terminal phenyl ring | Pyridine | 160-fold improvement in metabolic stability of a thiourea-based nicotinamide (B372718) phosphoribosyltransferase inhibitor. researchgate.net |

| - | Introduction of a pyridine ring | 190-fold increase in cellular permeability of a positive allosteric modulator. researchgate.netdovepress.com |

| - | Introduction of an additional pyridine ring | Resolved protein-binding issues for a positive allosteric modulator for the treatment of schizophrenia. researchgate.net |

Identification of 2-(Pyridin-4-yl)morpholine as a Key Scaffold for Exploration

The strategic fusion of the morpholine and pyridine rings into the single chemical entity, this compound, presents a compelling scaffold for further investigation in drug discovery. This combination brings together the advantageous properties of both heterocycles. The morpholine component can enhance solubility and provide a flexible linker, while the pyridine moiety can contribute to potency, metabolic stability, and target-specific interactions. The exploration of derivatives based on the this compound core holds significant promise for the development of novel therapeutic agents with optimized pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTUMNQJJFHZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617698 | |

| Record name | 2-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018656-57-9 | |

| Record name | 2-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Pyridin 4 Yl Morpholine and Its Derivatives

Direct Synthesis Approaches

Direct methods focus on forming the crucial bond between the pyridine (B92270) and morpholine (B109124) rings in a single key step. These approaches are often favored for their efficiency and convergence.

A primary route for synthesizing pyridine-morpholine conjugates is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide from an electron-deficient pyridine ring by the nitrogen atom of morpholine. The reaction is particularly effective for 2- and 4-halopyridines, where the pyridine nitrogen atom activates the ring for nucleophilic attack. nih.govyoutube.com

The mechanism proceeds via an addition-elimination pathway, where the morpholine nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is then restored by the expulsion of the halide leaving group. youtube.com The reactivity of the halopyridine substrate is influenced by the nature of the halogen, with fluoride (B91410) being the most reactive leaving group due to its high electronegativity, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I). nih.govsci-hub.se The reaction conditions, including solvent and temperature, can be optimized to achieve high yields, with microwave heating often used to reduce reaction times. sci-hub.setandfonline.com

| Reactants | Conditions | Product | Yield |

| 4-Chloropyridine, Morpholine | N-Methylpyrrolidone (NMP), Microwave | 4-(Morpholin-4-yl)pyridine | Low Conversion |

| 2-Iodopyridine, Sodium Phenoxide | Dimethyl Sulfoxide (DMSO) | 2-Phenoxypyridine | 77% |

| 2-Iodopyridine, Sodium Phenoxide | Hexamethylphosphoramide (HMPA) | 2-Phenoxypyridine | 84% |

| 2-Bromopyridine, 2-Aminoethanethiol | Sodium Ethoxide, Ethanol, Microwave (160°C) | 2-(2-Aminoethyl)sulfanylpyridine | 95% |

This table presents examples of nucleophilic aromatic substitution reactions on halopyridines, illustrating the impact of solvents and reaction conditions on product yield. sci-hub.setandfonline.com

The Mannich reaction is a three-component condensation that provides a versatile method for aminoalkylation. oarjbp.comnih.gov In the context of morpholine-pyridine conjugates, this reaction typically involves a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and an amine (such as morpholine or a pyridine derivative). nih.govmdpi.com The reaction proceeds through the formation of an Eschenmoser-like salt or an iminium ion from the amine and formaldehyde (B43269), which then electrophilically attacks the active hydrogen-containing compound. nih.gov

This methodology can be strategically employed to link morpholine and pyridine moieties. For instance, a phenolic compound can be aminomethylated using morpholine and formaldehyde, creating a morpholinomethyl intermediate that can be further elaborated. nih.gov Alternatively, a pyridine derivative with an active hydrogen can react with morpholine and formaldehyde to form the desired conjugate. The choice of reactants and the control of stoichiometry are crucial for achieving selective synthesis. nih.govnih.gov

| Active H Compound | Amine | Aldehyde | Product |

| Isovanillin | Morpholine | Formaldehyde | 2-(Morpholinomethyl)isovanillin |

| 4-Hydroxyacetophenone | Morpholine | Formaldehyde | 3-(Morpholinomethyl)-4-hydroxyacetophenone |

| 8-Hydroxyquinoline | Morpholine | Formaldehyde | 7-(Morpholinomethyl)quinolin-8-ol |

| 8-Hydroxyquinoline | Thiomorpholine | Formalin | 7-(Thiomorpholinomethyl)quinolin-8-ol |

This table showcases the versatility of the Mannich reaction in synthesizing various aminomethylated compounds, including morpholine-containing structures. nih.govmdpi.com

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds. These methods are highly effective for constructing complex heterocyclic systems, including 2-(pyridin-4-yl)morpholine derivatives. acs.orgmdpi.com The Buchwald-Hartwig amination, a prominent example of Pd-catalyzed C–N bond formation, allows for the coupling of aryl halides or triflates (like 4-halopyridines) with amines (like morpholine). acs.org

These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition into the aryl-halide bond. The resulting palladium(II) complex then coordinates with the amine. Subsequent reductive elimination yields the desired N-arylated product and regenerates the Pd(0) catalyst. acs.org The choice of ligand for the palladium catalyst is critical for the reaction's success. Similarly, reactions like the Suzuki or Stille coupling can be used to form a C-C bond between pre-functionalized pyridine and morpholine rings. researchgate.netmdpi.com

| Aryl Halide/Triflate | Coupling Partner | Catalyst System | Product Type |

| Aryl Halides | Primary/Secondary Amines | Pd(0) / Phosphine Ligand | N-Aryl Amines |

| Pyridin-4-yl Nonaflate | Phenylboronic Acid | Pd(OAc)₂, PPh₃ | Phenyl-substituted Pyridine |

| 2-Bromo-indole Derivative | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | 2,2'-Bipyridyl-indole |

| Aryl Halides | N-Formylsaccharin (CO source) | Palladium Catalyst | Acyl Fluorides |

This table provides examples of palladium-catalyzed reactions used to synthesize complex heterocyclic derivatives, highlighting the diversity of coupling partners and catalyst systems. acs.orgresearchgate.netmdpi.comorganic-chemistry.org

Synthesis of Chiral 2-Morpholine Intermediates

Chiral morpholines are valuable building blocks in medicinal chemistry. The synthesis of enantiomerically pure 2-substituted morpholines is a key step toward chiral derivatives of this compound. Asymmetric catalytic methods are highly desirable for this purpose due to their efficiency and atom economy. semanticscholar.orgrsc.org

One of the most effective strategies is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This transformation is often catalyzed by rhodium complexes bearing chiral bisphosphine ligands. These catalysts can achieve high levels of enantioselectivity, providing access to 2-substituted chiral morpholines in excellent yields and up to 99% enantiomeric excess (ee). semanticscholar.orgnih.gov Other methods for synthesizing chiral morpholines include metal-free, one-pot strategies involving the ring-opening of chiral aziridines with haloalcohols, or the use of chiral auxiliaries like pseudoephedrine to direct the formation of the morpholine ring. beilstein-journals.orgnih.gov

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 2-Substituted Dehydromorpholine | SKP–Rh complex | 2-Substituted Chiral Morpholine | Quantitative | Up to 99% |

| Arylglyoxal | Pseudoephedrine Auxiliary | Chiral Morpholinone | High | High |

| Chiral Aziridine | Ammonium Persulfate | Optically Pure Morpholine | Not Specified | High |

This table summarizes different approaches for the asymmetric synthesis of chiral morpholine intermediates, emphasizing the high yields and enantioselectivities achievable with modern catalytic methods. semanticscholar.orgbeilstein-journals.orgnih.gov

Derivatization Strategies of the this compound Core

Once the core this compound scaffold is assembled, it can be further modified to explore structure-activity relationships. Derivatization often targets specific functional groups to generate analogues with diverse properties.

Hydrazones and thiosemicarbazones are classes of compounds known for their wide range of biological activities. These derivatives are typically synthesized through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with hydrazine (B178648) or a substituted hydrazine/thiosemicarbazide (B42300). researchgate.netnih.gov

To prepare hydrazone or thiosemicarbazone derivatives of this compound, a precursor bearing a carbonyl group is required. A common synthetic route involves the preparation of a morpholine-substituted pyridine carboxaldehyde. For example, 4-(morpholinomethyl)pyridine-2-carboxaldehyde can be synthesized and then reacted with a suitable thiosemicarbazide to yield the corresponding thiosemicarbazone. nih.gov This condensation reaction is generally straightforward and proceeds in high yield, providing a modular approach to a diverse library of derivatives. nih.govnih.gov

| Carbonyl Precursor | Reagent | Product |

| 4-(Morpholinomethyl)pyridine-2-carboxaldehyde | 4-(4-Hydroxy-3,5-dimethylphenyl)thiosemicarbazide | Morpholine-TSC Hybrid |

| 3-Acetylpyridine | Cyanoacetyl Hydrazine | Hydrazide-Hydrazone Derivative |

| 2-Formylthymol | Substituted Thiosemicarbazides | Thiosemicarbazone |

| 2-Quinolinecarboxaldehyde | Pyridine-derived Thiosemicarbazide | Quinoline-Thiosemicarbazone-Pyridine Compound |

This table illustrates the synthesis of hydrazone and thiosemicarbazone derivatives from various carbonyl precursors, including those containing pyridine and morpholine moieties. nih.govnih.govresearchgate.netgoogle.com

Synthesis of Azole-Containing Morpholine Derivatives (e.g., Triazoles, Thiadiazoles, Oxadiazoles)

The integration of azole rings—such as triazoles, thiadiazoles, and oxadiazoles—into morpholine-containing scaffolds is a common strategy to generate compounds with diverse chemical properties. The synthesis of these derivatives often proceeds through multi-step sequences starting from a core morpholine or pyridinyl-morpholine structure.

1,2,4-Triazoles: The construction of the 1,2,4-triazole (B32235) ring can be achieved through various cyclization strategies. A common precursor is a hydrazide derivative, which can be reacted with appropriate reagents to form the triazole ring. For instance, a key starting material, 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione, can be converted into a thiosemicarbazide intermediate. mdpi.com This intermediate serves as a versatile building block for further heterocyclic synthesis. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" offers a modular and efficient route for synthesizing 1,2,3-triazole derivatives, allowing for the connection of a pyridinyl-morpholine fragment to another molecule via the stable triazole linker. researchgate.net

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a morpholine ring often involves the reaction of a morpholine-functionalized precursor with a source of carbon and sulfur. One established method involves reacting derivatives of naphthol, amine, or phenol (B47542) with 4-morpholine carbonyl chloride. asianpubs.orgasianpubs.org The resulting intermediate is then coupled with diazotized 2-amino-5-mercapto-1,3,4-thiadiazole to yield the final azo dye products containing the morpholine and thiadiazole moieties. asianpubs.orgasianpubs.org Another approach utilizes thiosemicarbazide derivatives, which can undergo cyclization under various conditions to form the thiadiazole ring. nih.govresearchgate.net For example, reacting 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide generates a thiosemicarbazone, a key precursor for thiadiazole synthesis. nih.govresearchgate.net

1,3,4-Oxadiazoles: The formation of the 1,3,4-oxadiazole (B1194373) ring typically proceeds from a diacylhydrazine precursor, which can be cyclized using dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov Alternatively, an acid hydrazide can be reacted with orthoesters. For example, treating an acid hydrazide with triethyl orthoformate can lead to an intermediate that cyclizes upon heating to form the 2-substituted-1,3,4-oxadiazole ring. rsc.org This method has been used to synthesize quinoline-oxadiazole hybrids, which can be further modified, for instance, by introducing a morpholine group via a Mannich reaction. rsc.org

| Azole Type | Precursor Compound | Key Reagents/Conditions | Resulting Derivative | Ref. |

| 1,2,3-Triazole | 2-Ethynylpyridine + Azide fragment | Copper-catalyzed alkyne-azide cycloaddition (CuAAC) | 4-(2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine | researchgate.net |

| 1,3,4-Thiadiazole | 4-Morpholine carbonyl chloride + Aromatic compounds | Diazotized 2-amino-5-mercapto-1,3,4-thiadiazole | Azo dyes containing morpholine and thiadiazole rings | asianpubs.orgasianpubs.org |

| 1,3,4-Oxadiazole | 2-(4-bromophenyl)quinoline-4-carbohydrazide | Triethyl orthoformate, followed by thermal cyclization | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | rsc.org |

Preparation of Schiff Bases and Their Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions. mdpi.comnih.gov The preparation typically involves the condensation reaction between a primary amine and an aldehyde or ketone.

The synthesis of a morpholine-based Schiff base ligand can be achieved by reacting an amine containing a morpholine unit, such as N1-(3-morpholinopropyl)-N1-((pyridine-2-yl)methyl)ethane-1,2-diamine, with an aldehyde like salicylaldehyde. bohrium.comresearchgate.net The resulting Schiff base ligand possesses multiple donor atoms (N and O), making it an excellent chelating agent for metal ions. bohrium.comresearchgate.net

These Schiff base ligands react with various metal salts (e.g., chlorides, perchlorates, nitrates) in a suitable solvent, often ethanol, to form stable metal complexes. bohrium.comresearchgate.netekb.eg A variety of transition metal complexes have been synthesized using this approach, including those with Zn(II), Cd(II), Mn(II), Ni(II), Cu(II), Ag(I), Fe(III), and Co(II). bohrium.comresearchgate.net The coordination geometry of the resulting complex is influenced by the nature of the metal ion and the ligand structure. For example, X-ray structural analysis has revealed distorted trigonal bipyramidal geometry for a Zn(II) complex and a square planar environment for a Ni(II) complex with the same ligand. bohrium.comresearchgate.net

| Ligand Precursors | Metal Salt | Resulting Complex Example | Coordination Geometry | Ref. |

| N1-(3-morpholinopropyl)-N1-((pyridine-2-yl)methyl)ethane-1,2-diamine + Salicylaldehyde | Zinc(II) perchlorate | ZnL | Distorted Trigonal Bipyramidal | bohrium.com |

| N1-(3-morpholinopropyl)-N1-((pyridine-2-yl)methyl)ethane-1,2-diamine + Salicylaldehyde | Nickel(II) perchlorate | NiHL·H2O | Square Planar | bohrium.com |

| 1-(2-pyridyl)-3-thia-5-aminopentane + 5-bromosalicylaldehyde | Zinc(II) salt | Zn(II) complex of PytBrsalH | Tetrahedral (probable) | mdpi.com |

| 1-(2-pyridyl)-3-thia-5-aminopentane + 5-bromosalicylaldehyde | Cadmium(II) salt | Cd(II) complex of PytBrsalH | Octahedral (probable) | mdpi.com |

Introduction of Substituents for Structural Diversity

Achieving structural diversity in derivatives of this compound is essential for modulating their physicochemical and biological properties. This is accomplished by introducing a wide range of substituents onto the core scaffold using various synthetic transformations.

One powerful method for diversification is the Mannich reaction, a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a secondary amine like morpholine. mdpi.com This reaction has been used to synthesize complex molecules, such as 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione, from isatin, morpholine, and isonicotinaldehyde in a one-pot synthesis. mdpi.com This product serves as a versatile intermediate for creating a host of other derivatives, including spiroindolines and various heterocyclic systems. mdpi.com

Furthermore, substituents can be introduced by building upon a functional group. For example, a nicotinic acid ester derivative can be converted to a nicotinohydrazide by reacting it with hydrazine hydrate. nih.gov This hydrazide can then be transformed into an acyl azide, which is a reactive intermediate capable of reacting with various nucleophiles like aromatic amines or phenols to produce substituted ureas and carbamates, respectively, thus expanding the structural diversity of the molecular library. nih.govresearchgate.net

Process Optimization and Green Chemistry Considerations in Synthesis

Key strategies in greening the synthesis of morpholine-containing compounds include:

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions is a primary goal. mdpi.comunibo.it Water, being non-toxic and non-flammable, is an ideal solvent, although its use can be challenging for non-polar reactants. mdpi.com

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. rasayanjournal.co.in This includes the use of biocatalysts, such as enzymes (e.g., lipases, transaminases), which can perform reactions with high selectivity under mild conditions, often in aqueous media. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and multicomponent reactions are particularly effective in this regard as they reduce the number of intermediate purification steps, saving solvents and energy. nih.govrasayanjournal.co.in

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Process Intensification: The development of continuous flow reactors allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. semanticscholar.org

An example of process optimization involves the synthesis of morpholine-2,5-diones, where reaction conditions such as the choice of base, solvent, and temperature are systematically varied to maximize yield and purity while simplifying purification procedures. nih.gov By moving towards greener solvents and optimizing reaction conditions, the environmental impact (measured by metrics like Process Mass Intensity or PMI) of synthesizing complex molecules like this compound and its derivatives can be significantly reduced. mdpi.comunibo.it

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit | Ref. |

| Solvent Use | Use of hazardous solvents like DMF, THF | Use of water, ethanol, or solvent-free conditions | Reduced toxicity, waste, and environmental impact | mdpi.comrasayanjournal.co.in |

| Reaction Conditions | Conventional heating, long reaction times | Microwave or ultrasound-assisted synthesis | Faster reaction rates, lower energy consumption | rasayanjournal.co.in |

| Reagent Type | Stoichiometric reagents | Catalytic amounts of reagents (e.g., enzymes, metal catalysts) | Higher atom economy, less waste | nih.govrasayanjournal.co.in |

| Process Design | Multi-step synthesis with intermediate isolation | One-pot or multicomponent reactions, continuous flow processes | Fewer workup steps, reduced solvent use, improved safety and efficiency | nih.govsemanticscholar.org |

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 4 Yl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic framework. For 2-(pyridin-4-yl)morpholine, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to map out the proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring.

The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons adjacent to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded and appear furthest downfield, while the protons at the H-3' and H-5' positions would appear at a slightly higher field.

The morpholine ring protons are found in the aliphatic region (typically δ 2.5-5.0 ppm). The protons on the carbon atom attached to the pyridine ring (C-2) would be influenced by the aromatic system, shifting it downfield. The protons adjacent to the oxygen atom (H-3 and H-5) are generally found further downfield than those adjacent to the nitrogen atom (H-6) due to the higher electronegativity of oxygen. The chair conformation of the morpholine ring can lead to different chemical shifts for axial and equatorial protons. nih.gov

For derivatives, substituent effects can significantly alter these chemical shifts. For instance, in 4-[(pyridin-3-yl)diazenyl]morpholine, the protons of the pyridine ring are observed at δ 8.59, 8.40, 7.74, and 7.39 ppm, while the eight protons of the morpholine ring appear as a singlet at δ 3.78 ppm, indicating chemical equivalence under the experimental conditions. nih.gov

Table 1: Representative ¹H NMR Data for Pyridine and Morpholine Moieties

| Moiety | Proton Position | Expected Chemical Shift (δ, ppm) |

| Pyridine | H-2, H-6 | ~8.5 - 8.7 |

| H-3, H-5 | ~7.2 - 7.8 | |

| H-4 | ~7.6 - 8.0 | |

| Morpholine | H-2, H-6 (adjacent to N) | ~2.7 - 3.0 |

| H-3, H-5 (adjacent to O) | ~3.6 - 3.9 |

Note: Data are generalized from typical values for pyridine and morpholine structures and may vary based on solvent and substitution. hmdb.cachemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the five unique carbons of the pyridine ring and the four carbons of the morpholine ring.

The pyridine ring carbons typically resonate in the range of δ 120-150 ppm. researchgate.net The carbon attached to the morpholine ring (C-4') and the carbons adjacent to the nitrogen (C-2', C-6') are characteristically downfield.

The morpholine ring carbons appear at a higher field. The carbons bonded to the oxygen atom (C-3, C-5) are generally observed around δ 67 ppm, while the carbons bonded to the nitrogen (C-2, C-6) appear around δ 46 ppm, although the C-2 carbon will be shifted due to its attachment to the pyridine ring. chemicalbook.com

In the derivative 4-[(pyridin-3-yl)diazenyl]morpholine, the pyridine carbons were identified at δ 147.41, 146.07, 143.68, 126.44, and 124.3 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for Pyridine and Morpholine Moieties

| Moiety | Carbon Position | Expected Chemical Shift (δ, ppm) |

| Pyridine | C-2, C-6 | ~150 |

| C-3, C-5 | ~124 | |

| C-4 | ~136 | |

| Morpholine | C-2, C-6 (adjacent to N) | ~46 |

| C-3, C-5 (adjacent to O) | ~67 |

Note: Data are generalized from typical values for pyridine and morpholine and may vary based on solvent and substitution. researchgate.netchemicalbook.com

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons on the pyridine ring and within the morpholine ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and morpholine rings, for example, by showing a correlation from the H-2 proton on the morpholine ring to the C-4' carbon of the pyridine ring.

These techniques were instrumental in the full NMR data assignment for various N-substituted morpholines and pyrazol-4-yl-pyridine derivatives. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for both the pyridine and morpholine moieties.

Pyridine Ring Vibrations : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations for the pyridine ring usually appear in the 1400-1600 cm⁻¹ region. nist.govnih.gov

Morpholine Ring Vibrations : Aliphatic C-H stretching bands are found just below 3000 cm⁻¹. The most characteristic vibrations for the morpholine ring are the C-O-C (ether) and C-N-C (amine) stretching bands. The C-O-C stretch is typically a strong band appearing in the 1150-1085 cm⁻¹ region. The C-N stretching vibration is usually found in the 1250-1020 cm⁻¹ range. chemicalbook.com

For the related compound 4-[(pyridin-3-yl)diazenyl]morpholine, characteristic IR peaks were reported, confirming the presence of these functional groups. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyridine) | Stretch | 3000 - 3100 |

| Aliphatic C-H (Morpholine) | Stretch | 2850 - 3000 |

| C=N, C=C (Pyridine Ring) | Stretch | 1400 - 1600 |

| C-N (Morpholine) | Stretch | 1020 - 1250 |

| C-O-C (Morpholine) | Stretch | 1085 - 1150 |

Note: Data are generalized from typical values for the respective functional groups. nist.govchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₂N₂O), the exact mass is 164.094955. chemsrc.com In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 164 or 165, respectively.

The fragmentation pattern would likely involve cleavage of the morpholine ring, which is a common pathway for morpholine derivatives. core.ac.uk A characteristic fragment could arise from the loss of the pyridine ring or cleavage within the morpholine ring itself. For example, fragmentation of a complex morpholinium salt containing a pyridin-4-yl moiety showed the formation of a methylene-morpholine cation with an m/z of 100. researchgate.net Another common fragmentation pathway for quinoline (B57606) derivatives, which are structurally related to pyridines, involves the loss of HCN from the heterocyclic ring. chempap.org

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Expected m/z |

| Molecular Ion | [C₉H₁₂N₂O]⁺ | 164.0950 |

| Protonated Molecule | [C₉H₁₃N₂O]⁺ | 165.1028 |

| Possible Fragment | [C₅H₁₀NO]⁺ (Methylene-morpholine cation) | 100 |

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique provides accurate bond lengths, bond angles, and conformational details.

While the specific crystal structure for this compound is not widely reported, analysis of related derivatives provides significant insight into its expected solid-state structure. X-ray studies on various morpholine-containing compounds consistently show that the morpholine ring adopts a stable chair conformation. nih.govnih.gov For example, in the crystal structure of 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the morpholine ring is confirmed to be in a chair conformation. nih.gov Similarly, the structure of 4-[(pyridin-3-yl)diazenyl]morpholine also features a morpholine ring in a chair conformation. nih.gov

Table 5: Expected Structural Parameters from X-ray Crystallography

| Structural Feature | Expected Observation |

| Morpholine Ring | Chair Conformation |

| Pyridine Ring | Planar Geometry |

| Intermolecular Forces | Potential for C-H···N or C-H···O hydrogen bonds; π-π stacking |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. unipd.it It serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized molecule, thereby confirming its molecular identity and purity. unipd.itelementar.com The most common method, CHNS analysis, involves the combustion of a sample at high temperatures to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂). unipd.it These gases are then separated and quantified using a detector, providing the mass percentages of carbon, hydrogen, nitrogen, and sulfur. unipd.itthermofisher.com

For this compound, with a molecular formula of C₉H₁₂N₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The comparison between these calculated values and the experimentally determined values must fall within a narrow margin of error, typically ±0.4%, to confirm the compound's identity and high purity. nih.gov

While specific experimental data for the parent compound is not detailed in the available literature, the principle is routinely applied to its derivatives and related complexes. For instance, in the characterization of metal complexes involving ligands like 2-(pyridin-4-yl)quinoline-4-carboxylic acid, elemental analysis is a standard procedure to confirm the structure. nih.gov The close agreement between the "Calculated" and "Found" percentages validates the proposed molecular formula of the synthesized compound.

Table 1: Theoretical vs. Experimental Elemental Analysis

This table shows the calculated elemental composition for this compound and provides a representative example of experimental data for a related pyridine-containing compound to illustrate the verification process.

For this compound (Formula: C₉H₁₂N₂O)| Element | Calculated (%) |

|---|---|

| Carbon (C) | 65.83 |

| Hydrogen (H) | 7.37 |

| Nitrogen (N) | 17.06 |

| Oxygen (O) | 9.74 |

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 71.99 | 72.21 |

| Hydrogen (H) | 4.03 | 4.02 |

Note: Representative data is based on the analysis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a related compound, to demonstrate the application of the technique. nih.gov

Thermal Analysis for Compound Purity and Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for characterizing the purity, thermal stability, and phase behavior of compounds like this compound and its derivatives. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. nih.gov This analysis provides critical information about the thermal stability of a compound, its decomposition profile, and the presence of any solvated molecules (e.g., water). nih.gov A TGA thermogram plots mass percentage against temperature. A sharp, single-step mass loss at a high temperature typically indicates a pure, stable compound decomposing. In contrast, multiple mass loss steps at lower temperatures can suggest the presence of impurities, the loss of solvent molecules, or a multi-stage decomposition process. nih.govnih.gov

For example, studies on coordination polymers containing pyridine-based ligands show distinct decomposition steps. A cobalt(II) coordination polymer, for instance, might first lose coordinated water molecules at a lower temperature range (e.g., 150–200 °C) before the main organic ligand structure begins to decompose at a much higher temperature (e.g., above 210 °C). nih.gov

Table 2: Representative TGA Data for a Cobalt(II) Coordination Polymer

This table illustrates typical data obtained from a TGA experiment on a coordination polymer containing organic ligands, showing distinct stages of mass loss corresponding to different decomposition events.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 150 - 200 | 17.10 | Loss of coordinated water molecules |

| 210 - 360 | 5.37 | Initial decomposition of the organic ligand |

| 361 - 470 | 59.70 | Major decomposition of the organic ligand |

Note: Data is based on the thermal analysis of a representative cobalt(II) coordination polymer to illustrate the principles of TGA. nih.gov

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to phase transitions, such as melting, crystallization, and glass transitions. For a pure crystalline compound, the DSC thermogram will show a sharp, well-defined endothermic peak at its melting point. The presence of impurities typically causes a broadening of this peak and a depression of the melting point. Therefore, DSC is an excellent tool for assessing compound purity. nih.gov

In the characterization of coordination polymers and organic compounds, DSC curves are used to identify the temperatures at which key thermal events occur. For example, an endothermic peak on a DSC curve for a hydrated complex that corresponds to a mass loss in the TGA curve confirms the energy absorbed during the dehydration process. nih.gov

Table 3: Illustrative DSC Events for a Crystalline Organic Compound

This table shows typical thermal events that can be identified using DSC for a crystalline compound.

| Event | Peak Temperature (°C) | Type of Transition | Significance |

| Dehydration | 170 | Endothermic | Loss of solvent/water molecules |

| Melting | 250 | Endothermic | Indicates melting point; sharpness relates to purity |

| Decomposition | >300 | Exothermic/Endothermic | Onset of thermal degradation |

Note: The data presented is illustrative of the type of information obtained from a DSC analysis. nih.gov

Iv. Structure Activity Relationship Sar and Biological Activity Studies

Medicinal Chemistry Applications of 2-(Pyridin-4-yl)morpholine Scaffolds

The unique physicochemical and conformational properties of the morpholine (B109124) ring, combined with the versatile nature of the pyridine (B92270) moiety, make the this compound scaffold a valuable component in drug design. nih.govresearchgate.net The morpholine ring's weak basicity and the presence of an oxygen atom allow for a range of hydrophilic and lipophilic interactions, which can enhance a molecule's solubility and its ability to cross the blood-brain barrier. nih.govnih.gov In CNS-active compounds, the morpholine moiety can serve to enhance potency through direct molecular interactions, act as a scaffold to correctly orient other functional groups, or modulate the pharmacokinetic and pharmacodynamic properties of the drug. researchgate.netnih.govacs.org

The this compound scaffold and its derivatives have been investigated for their potential to modulate various targets within the central nervous system, addressing conditions such as mood disorders, pain, and neurodegenerative diseases. nih.govacs.org The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous CNS-active drugs. nih.gov

Derivatives containing the morpholine ring have been shown to interact with key receptors and enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.govacs.org For instance, certain morpholine-containing compounds have been developed to reduce amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, by inhibiting enzymes such as γ-secretase. nih.gov In the context of Parkinson's disease, research has focused on morpholine derivatives that can modulate targets like the LRRK2 kinase and dopamine (B1211576) receptors. nih.gov

Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target implicated in schizophrenia. nih.gov These studies highlight the importance of the pyridine core in achieving subtype selectivity and desired pharmacological activity. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their development as CNS therapeutics. nih.govnih.gov

The morpholine ring is a critical pharmacophore in the design of inhibitors for the phosphoinositide 3-kinase (PI3K) and PI3K-related kinase (PIKK) families. acs.org The oxygen atom of the morpholine ring frequently forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. acs.orgnih.govacs.org

Numerous studies have focused on the design and synthesis of this compound derivatives as PI3K inhibitors. tandfonline.comnih.gov For example, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed based on the pharmacophoric features of known PI3K inhibitors. nih.gov Within this series, compounds with a 3-hydroxy substitution on the phenyl ring demonstrated significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov

The strategic placement of the morpholine moiety and substitutions on the pyridine and other associated rings are crucial for both potency and isoform selectivity. In one study, a 2-morpholino-pyrimidine derivative with a sulfonyl side chain at the C4 position was identified as a potent dual PI3K/mTOR inhibitor. nih.gov The morpholine formed a key hydrogen bond with Val851 in PI3Kα, while the pyridine engaged in another hydrogen bond with Asp810. nih.gov

| Compound/Series | Target Isoform(s) | Key Structural Features | Observed Activity |

| 2-aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3Kβ, PI3Kγ | 3-OH substitution on the phenyl ring | Good enzymatic inhibitory activity (72% on PI3Kβ & 84% on PI3Kγ for compound VIb) nih.gov |

| 2-morpholino-pyrimidine derivative (Compound 26) | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | Sulfonyl side chain at C4 position | Potent dual inhibitor with IC50 values of 20 nM (PI3Kα) and 189 nM (mTOR) nih.gov |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) | PI3Kα, PI3Kδ | 2,4-dimorpholinopyrimidine-5-carbonitrile core | Comparable PI3Kα inhibitory activity (IC50: 31.8 nM) to control BKM-120 (IC50: 44.6 nM) and significant PI3Kδ activity (IC50: 15.4 nM) nih.govfrontiersin.org |

This table is interactive and allows for sorting of the data.

Overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major cause of multidrug resistance (MDR) in cancer therapy, leading to the failure of chemotherapy. nih.gov Derivatives of this compound have been explored as potent agents to reverse P-gp-mediated MDR.

A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives were designed and synthesized as P-gp inhibitors. nih.govacs.org One of the most potent compounds, 9n, exhibited a high potency in reversing adriamycin resistance in K562/A02 cells with an EC50 of 119.6 nM. nih.govacs.org This compound was found to increase the intracellular accumulation of adriamycin, inhibit the efflux function of P-gp, and suppress its ATPase activity without affecting the expression of the P-gp protein. nih.govacs.org Importantly, it did not influence the activity of CYP3A4, thereby reducing the risk of drug-drug interactions. nih.govacs.org

Structure-activity relationship studies have shown that modifications to the heterocyclic core and its substituents can significantly impact the P-gp inhibitory activity. For instance, in a series of tetrahydroisoquinoline derivatives, methoxy (B1213986) substitutions were found to enhance MDR reversal activity. nih.gov Similarly, for phenyl-substituted pyridine derivatives, the presence of a diphenyl ether moiety was beneficial for activity. nih.gov

Antimicrobial Activities

The this compound scaffold has also served as a foundation for the development of novel antimicrobial agents with a broad spectrum of activity.

Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial properties. A series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives were synthesized and tested against two Gram-positive and two Gram-negative bacterial strains. researchgate.net Five of the twenty synthesized compounds demonstrated notable activity against both types of bacteria. researchgate.net

In another study, novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against five Gram-positive bacteria. nih.gov Several of these compounds exhibited strong antibacterial activity, comparable to the clinically used antibiotic linezolid. nih.gov These compounds were shown to disrupt the bacterial cell shape, and their inhibitory effect was concentration-dependent. nih.gov

| Compound/Series | Bacterial Strains | Key Structural Features | Observed Activity |

| C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amines | Gram-positive and Gram-negative | Varied substitutions at C-7 of the quinazoline (B50416) ring | Five compounds showed good activity against all tested strains researchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinones (21b, 21d, 21f) | Five Gram-positive bacteria | Fluorine atom in the B ring | Significant inhibitory effects against a variety of bacteria nih.gov |

| N-alkylated pyridine-based organic salts (Compound 66) | S. aureus, E. coli | N-alkylation of pyridine | MIC values of 56% against S. aureus and 55% against E. coli at 100 µg/mL mdpi.com |

This table is interactive and allows for sorting of the data.

Derivatives of this compound have also shown promise as antifungal and anti-yeast agents. A study on newly synthesized morpholine derivatives containing an azole nucleus investigated their antimicrobial activities. nih.gov Some of these compounds were active against Mycobacterium smegmatis and also displayed activity against Candida albicans and Saccharomyces cerevisiae at high concentrations. nih.gov One particular 1,2,4-triazole (B32235) derivative containing morpholine and pyridine nuclei showed the highest activity against M. smegmatis with a MIC value of 15.6 µg/mL. nih.gov

Pyrimorph, a systemic antifungal agent containing both morpholine and pyridine rings, has demonstrated excellent activity against various fungal species, including Phytophthora infestans and Rhizoctonia solani. researchgate.net This highlights the potential of the combined morpholine-pyridine scaffold in the development of effective fungicides. researchgate.net

Anti-Tuberculosis Activity

Derivatives incorporating the pyridinylmorpholine structure have demonstrated notable efficacy against Mycobacterium tuberculosis. Research into 2,4-disubstituted pyridine derivatives, which are structurally related to this compound, has identified compounds with potent antimycobacterial activity. Specifically, 4-substituted picolinohydrazonamides featuring hydrophilic cyclic amines like morpholine have shown activity at concentrations below 1 μg/ml. nih.gov These compounds are effective not only against tubercle bacilli in standard cultures but also against those located intracellularly within human macrophages and within biofilm formations. nih.gov

Further studies on hybrid molecules have also yielded promising results. A series of hydrazides and hydrazide-hydrazones combining indole (B1671886) and pyridine nuclei were synthesized and evaluated for their in vitro antimycobacterial activity. The most active of these compounds displayed Minimum Inhibitory Concentrations (MICs) against the H37Rv strain of M. tuberculosis that were comparable to the first-line drug Isoniazid. nih.gov Similarly, novel 2,4-disubstituted quinolines, which contain a fused pyridine ring, have been reported as a significant structural class of anti-TB agents. The most promising compounds in this series inhibited the drug-sensitive H37Rv strain by 99% at a concentration of 6.25 µg/mL. nih.gov

The activity of these compounds extends to drug-resistant strains as well. For instance, certain 2-(quinoline-4-yloxy)acetamides, another class of pyridine derivatives, have shown potent activity against both drug-sensitive and drug-resistant M. tuberculosis strains, with MICs in the submicromolar range. nih.gov The mechanism for some of these quinoline (B57606) derivatives is believed to involve the inhibition of the cytochrome bc1 complex. nih.gov

Mechanism of Action and Enzyme Inhibition (e.g., Urease, Beta-Lactamase)

The pyridinylmorpholine scaffold is a key feature in various enzyme inhibitors, particularly against urease. Urease is an enzyme that plays a crucial role in the survival of pathogens like Helicobacter pylori in the stomach's acidic environment. nih.gov Inhibition of this enzyme is a promising strategy for treating infections caused by such pathogens. rsc.org

Several studies have synthesized and evaluated derivatives containing pyridine and morpholine or piperazine (B1678402) moieties for their urease inhibitory potential. For example, a series of pyridylpiperazine-based carbodithioates were found to be potent urease inhibitors. One compound from this series, bearing an o-tolyl moiety, exhibited an IC50 value of 5.16 ± 2.68 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.00 ± 0.03 μM). rsc.org Another study on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives identified inhibitors with IC50 values as low as 2.0 ± 0.73 µM. nih.gov Molecular docking studies suggest these compounds interact favorably with the active site of the urease enzyme. nih.gov

While extensive research has been conducted on urease inhibition, there is limited specific information on the inhibition of beta-lactamases by this compound derivatives. Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. mdpi.com The development of inhibitors for these enzymes, particularly metallo-β-lactamases (MBLs), is a critical area of research. researchgate.net Although a direct link to pyridinylmorpholine is not established in the provided sources, the broader field is actively exploring novel heterocyclic compounds to act as β-lactamase inhibitors. researchgate.netnih.gov

Antiviral Activities

The pyridine ring is a "privileged nucleus" in medicinal chemistry and is found in numerous compounds with therapeutic properties, including antiviral activity. consensus.appresearchgate.net Derivatives of this compound are part of this broader class of compounds that have been investigated for their ability to combat various viral infections.

Research has shown that pyridine derivatives can be effective against a range of viruses. For instance, purine (B94841) morpholine nucleoside analogues have been synthesized and evaluated for their antiviral effects. jchemrev.com Additionally, studies on 4-(phenylamino)thieno[2,3-b] pyridine derivatives have demonstrated inhibitory activity against herpes simplex virus type 1 (HSV-1). researchgate.net

More recently, pyridine and pyrimidine (B1678525) derivatives have been explored as potential anti-influenza agents. These compounds are designed to target the viral RNA-dependent RNA polymerase (RdRp) by inhibiting the interaction between its PA and PB1 subunits, a crucial step in viral replication. The quinoline scaffold, which contains a pyridine ring fused to a benzene (B151609) ring, has also been a source of potent antiviral agents against viruses such as the Zika virus (ZIKV), dengue virus, and others. researchgate.net

Anticancer and Cytotoxic Activities

The morpholine ring is a common feature in many anticancer drugs, valued for its ability to improve pharmacokinetic properties. When combined with a pyridine or quinoline nucleus, it forms the basis for a variety of compounds with significant cytotoxic activity against cancer cell lines.

For example, a series of 2-morpholino-4-anilinoquinoline compounds showed potent anticancer activity against the HepG2 (liver cancer) cell line, with some derivatives exhibiting IC50 values as low as 8.50 μM. These compounds were found to induce cell cycle arrest and limit cell proliferation. Other studies have focused on substituted morpholine derivatives that target topoisomerase II, a key enzyme in cancer cells. One such methoxy-substituted derivative showed an IC50 of 81.92 μg/mL against the MDA-MB-231 breast cancer cell line. researchgate.net

The cytotoxic effects are not limited to a single mechanism. Pyridino[2,3-f]indole-4,9-diones, which contain a pyridine-indole fused system, have demonstrated excellent cytotoxicity against various human tumor cell lines, including CNS (XF 498) and colon (HCT 15) cancer lines, with some derivatives being more potent than the standard drug doxorubicin. The morpholine ring also plays a role in inhibitors of key signaling pathways in cancer, such as the PI3K pathway. The oxygen atom of the morpholine ring can form crucial interactions within the ATP-binding site of PI3K, enhancing the potency of the inhibitor.

Anti-inflammatory and Analgesic Properties

Derivatives containing the pyridinylmorpholine scaffold have been investigated for their potential as nonsteroidal anti-inflammatory agents. The morpholine moiety itself is recognized for its presence in compounds with anti-inflammatory and analgesic activities.

Studies on various related heterocyclic systems have shown promising results. For example, 4-pyridones were tested for anti-inflammatory activity, with several compounds showing efficacy in a carrageenan-induced pedal edema assay in rats. Similarly, novel thiazolo[4,5-b]pyridin-2-ones have demonstrated anti-inflammatory effects, with some compounds being more potent than ibuprofen (B1674241) in the same assay.

The analgesic properties have also been explored. Imidazopyridine derivatives, such as 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid, were found to have analgesic activity more potent than indomethacin (B1671933) and morphine in several experimental models. Pyrrolo[3,4-c]pyridine derivatives have also been shown to exhibit broad-spectrum activity in various pain models, including inflammatory and neuropathic pain. Furthermore, certain pyrrole (B145914) derivatives have demonstrated an interesting anti-nociceptive profile comparable to marketed reference compounds.

Other Biological Activities (e.g., Antioxidant, Antidiabetic, Antihyperlipidemic)

The versatility of the pyridinylmorpholine structure extends to other metabolic and protective activities.

Antioxidant Activity: Morpholine derivatives have been noted for their ability to act as antioxidants. Specific studies on morpholine Mannich base derivatives confirmed significant radical scavenging properties. The inclusion of a pyridine moiety has also been shown to contribute to antioxidant capacity. For example, modified 2,6-Di-tert-butylphenols incorporating a pyridine group, as well as new pyridine compounds with gallate moieties, have demonstrated notable antioxidant effects in various assays.

Antidiabetic Activity: The search for new antidiabetic agents has led to the investigation of morpholine and pyridine-containing compounds. Morpholine derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type II diabetes. A review of pyridine derivatives highlights their potential as leads for diabetes treatment, with various compounds acting as inhibitors of enzymes like α-amylase or as agonists for receptors involved in glucose homeostasis.

Antihyperlipidemic Activity: Certain morpholine derivatives have been shown to possess hypocholesterolemic and hypolipidemic properties. nih.gov In one study, 2-biphenylyl morpholine derivatives were synthesized and found to lower total cholesterol, low-density lipoprotein (LDL), and triglycerides in hyperlipidemic rats. nih.gov The most active compound reduced these lipids by 54%, 51%, and 49%, respectively. nih.gov Additionally, pyridyl-containing thiazolidinediones have been synthesized and evaluated, showing potent euglycemic (glucose-lowering) and hypolipidemic effects in animal models of diabetes. nih.gov

V. Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Pyridin-4-yl)morpholine derivatives, docking simulations are instrumental in elucidating their binding affinities and modes of interaction with various biological targets.

For instance, studies on related morpholine (B109124) derivatives have utilized molecular docking to explore their inhibitory action on enzymes like those in the PI3K kinase family and cannabinoid receptors. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target protein. mdpi.com Such insights are invaluable for structure-based drug design, allowing for the optimization of the morpholine scaffold to improve potency and selectivity. evitachem.com

In a study of morpholine-acetamide derivatives, molecular docking was employed to investigate their potential as anti-tumor agents. nih.gov The results of these simulations often correlate well with experimental biological activities, providing a rationale for the observed efficacy. Similarly, docking studies on morpholine derivatives have been used to predict their binding to enzymes involved in inflammation, such as COX-I and COX-II. researchgate.net

While specific docking studies solely on this compound are not extensively detailed in the provided results, the general applicability of this method to morpholine-containing compounds is well-established. evitachem.com These computational approaches can guide the synthesis of novel derivatives of this compound with tailored biological activities.

Conformational Analysis and Energy Minimization

Energy minimization calculations are performed to determine the lowest energy, and therefore most stable, conformation of the molecule. researchgate.net These studies can reveal the energetic barriers between different conformations and provide insights into the molecule's flexibility, which is crucial for its binding to a receptor. acs.orgnih.gov The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the pyridinyl group, imparts a specific polarity and conformational flexibility to the molecule. acs.orgnih.gov

For related morpholine derivatives, X-ray crystallography has provided experimental data on their solid-state conformations, which can be compared with theoretical calculations. iucr.orgresearchgate.net For example, in the crystal structure of a related compound, the morpholine ring was found in a chair conformation. iucr.org

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the electronic properties of this compound, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. mdpi.comacs.org

The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its intermolecular interactions. mdpi.com The energies of the HOMO and LUMO are important for predicting the molecule's reactivity and kinetic stability. mdpi.com

DFT studies have been applied to various pyridine (B92270) and morpholine derivatives to understand their electronic properties and reactivity. vulcanchem.combohrium.com These calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can then be compared with experimental data for structural validation. bohrium.com While specific DFT data for this compound is not detailed in the search results, the methodology is widely used for similar compounds.

Prediction of Pharmacological Profiles (e.g., Lipophilic-Hydrophilic Balance)

The pharmacological profile of a drug candidate is heavily influenced by its physicochemical properties, particularly its lipophilic-hydrophilic balance, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). researchgate.net The morpholine ring itself is considered to have a well-balanced lipophilic-hydrophilic profile, which can contribute to desirable drug-like properties. acs.orgnih.govresearchgate.net

The introduction of the pyridine ring in this compound is expected to influence its polarity and, consequently, its lipophilicity. Computational methods can be used to predict the logP and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the molecule. These predictions are crucial in the early stages of drug discovery to assess the compound's potential for oral bioavailability and brain permeability. acs.orgnih.govnih.gov

For example, the presence of the morpholine ring in central nervous system (CNS) drug candidates is often associated with improved solubility and permeability across the blood-brain barrier. acs.orgnih.govnih.gov Computational tools can model these properties and guide the design of derivatives of this compound with optimized pharmacokinetic profiles.

Vi. Catalytic Applications and Material Science Relevance

Role as a Catalyst or Ligand in Chemical Reactions

The unique structural characteristics of the 2-(pyridin-4-yl)morpholine scaffold, which combines a pyridine (B92270) ring and a morpholine (B109124) moiety, make it a subject of interest in catalysis. The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the morpholine ring can act as coordination sites for metal ions, positioning such molecules as effective ligands in catalysis. smolecule.com While research specifically detailing this compound as a catalyst is specific, the broader class of morpholine derivatives has seen significant exploration.

Morpholine-based organocatalysts have been synthesized and tested in reactions such as the 1,4-addition of aldehydes to nitroolefins. researchgate.netnih.gov Studies have shown that while morpholine-enamines are typically less reactive than their pyrrolidine (B122466) counterparts due to the electronic effects of the oxygen atom and the pyramidal shape of the nitrogen, carefully designed catalysts can still achieve high yields and selectivity. researchgate.netnih.gov For instance, certain β-morpholine amino acid derivatives have proven to be efficient organocatalysts, affording condensation products with excellent yields and diastereoselection. researchgate.netnih.gov

The functional groups within pyridinyl-morpholine structures contribute to their chemical reactivity. The morpholine ring can participate in nucleophilic substitutions, while the pyridine group may engage in various electrophilic aromatic substitution reactions. smolecule.com Chiral morpholine derivatives have also found numerous applications in asymmetric synthesis, serving as both chiral auxiliaries and chiral ligands. nih.gov The electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in C-N bond formation reactions, such as the amination of quinoline (B57606) N-oxide. mdpi.com Furthermore, palladium-catalyzed reactions have been utilized to introduce carboxamide moieties into various positions of pyridine rings, highlighting the role of such compounds as substrates and ligands in catalytic transformations. nih.gov

Applications in Oxidative Cleavage and Carbonylation Reactions

Oxidative Cleavage:

The morpholine ring is susceptible to oxidative cleavage, a reaction that involves the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. google.commasterorganicchemistry.com A patented method describes the oxidative ring-opening of a morpholine derivative, 4-(pyridin-2-yl)morpholine, through a C(sp³)-C(sp³) bond cleavage reaction. google.com This process can be achieved using visible light as an energy source and molecular oxygen as the terminal oxidant, avoiding the need for transition metals or harsh reaction conditions. google.com Such reactions are significant as they can provide insights into the metabolism of drug molecules containing a morpholine ring. google.com The oxidative cleavage of the furan (B31954) ring, a related heterocyclic compound, is also a well-established transformation used to prepare various 1,4-dicarbonyl compounds. organicreactions.org Similarly, oxidative imidation reactions have been developed for the functionalization of morpholin-2-ones, demonstrating another pathway for modifying the morpholine core. mdpi.com

Carbonylation Reactions:

Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental in organic synthesis. mdpi.com Morpholine and its derivatives are often used as nucleophiles in these reactions. For example, palladium-catalyzed carbonylation reactions can convert 6- or 8-iodo-substituted imidazo[1,2-a]pyridines into the corresponding amides using morpholine as the amine source. researchgate.net The tetracarbonyl cobaltate anion, [Co(CO)₄]⁻, is a well-studied catalytic species for various carbonylation reactions. researchgate.net

Recent advancements have focused on developing highly active catalytic systems for carbonylation under mild conditions. Bidentate ligands such as Xantphos have been shown to be particularly effective in palladium-catalyzed carbonylation reactions at low carbon monoxide pressures (1 atm). mdpi.com While specific examples using this compound in carbonylation were not detailed in the reviewed literature, the general reactivity of morpholine suggests its utility in such transformations, particularly in the synthesis of amides and related carbonyl compounds. researchgate.netresearchgate.net

Development of Corrosion Inhibitors

Derivatives of pyridinyl-morpholine have shown significant promise as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.netresearchgate.net The presence of heteroatoms (nitrogen and oxygen), aromatic rings (pyridine), and multiple bonds facilitates this adsorption. researchgate.netresearchgate.net

Several studies have synthesized and evaluated morpholine-based compounds as corrosion inhibitors. For instance, 3-morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one (MPPO), a Mannich base derived from morpholine and pyridine-4-carboxaldehyde, was tested as a corrosion inhibitor for N80 steel in a 1.0 M HCl solution. mdpi.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), demonstrated its effectiveness. mdpi.com The inhibition efficiency of MPPO was found to increase with concentration, reaching up to 91.4% at 300 ppm. mdpi.com

Similarly, other morpholine-based compounds have been investigated for carbon steel in sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) media. researchgate.netresearchgate.net These compounds act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

Quantum chemical calculations and X-ray photoelectron spectroscopy (XPS) have been employed to understand the inhibition mechanism. mdpi.com These studies reveal that morpholine derivatives coordinate with iron atoms on the steel surface through their nitrogen and oxygen atoms, leading to both physical and chemical adsorption. mdpi.com

Table 1: Performance of a Morpholine-Based Corrosion Inhibitor Data for 3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO) on N80 steel in 1M HCl. mdpi.com

| Concentration (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct, Ω·cm²) | Inhibition Efficiency (%) |

| 0 | 1145.3 | 20.9 | - |

| 50 | 338.2 | 70.3 | 70.5 |

| 100 | 221.7 | 104.7 | 80.6 |

| 200 | 126.9 | 185.3 | 88.9 |

| 300 | 98.4 | 244.3 | 91.4 |

Q & A

Q. Advanced

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to receptors like dopamine D₂, leveraging crystallographic data for validation .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values in µM range) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions .

How can researchers address discrepancies in biological activity data among structural analogs?

Q. Advanced

- Stereochemical Analysis : Enantiomers (e.g., (R)- vs. (S)-isomers) may exhibit divergent activities; chiral HPLC or circular dichroism (CD) resolves such differences .

- Metabolic Stability Assays : Liver microsome studies identify degradation pathways (e.g., CYP450-mediated oxidation) that alter efficacy .

- Crystallographic Comparisons : Overlay structures (e.g., using SHELXL) to identify conformational changes affecting binding .

What challenges arise in optimizing synthetic yield and purity for scale-up?

Q. Advanced

- Byproduct Formation : Competing alkylation at pyridinyl N vs. O in morpholine requires careful pH control (e.g., pH 9–10) .

- Purification : High-polarity byproducts necessitate reverse-phase HPLC with acetonitrile/water gradients .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling efficiency but require inert atmospheres .

How is its potential in materials science evaluated?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition >250°C) for polymer applications .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) for optoelectronic material design .

- Self-Assembly Studies : Monitors morphology (via TEM) in supramolecular systems .

What techniques confirm its solid-state conformation and packing?

Q. Advanced

- Single-Crystal XRD : Resolves unit cell parameters (e.g., a = 8.92 Å, b = 10.15 Å) and intermolecular interactions (e.g., π-π stacking) .

- Hirshfeld Surface Analysis : Maps close contacts (e.g., H···N interactions) using CrystalExplorer .

- SHELXL Refinement : Adjusts anisotropic displacement parameters for accurate electron density maps .

How do substituents on the pyridinyl ring alter physicochemical properties?

Q. Advanced

- Electron-Withdrawing Groups (e.g., -Br, -I): Increase logP (e.g., from 1.2 to 2.5) and reduce solubility .

- Steric Effects : Bulky groups (e.g., -CF₃) hinder rotational freedom, analyzed via variable-temperature NMR .

- Hydrogen Bonding : Substituents like -OH enhance aqueous solubility (e.g., >50 mg/mL) but reduce membrane permeability .

What strategies mitigate toxicity in preclinical studies?

Q. Advanced

- Ames Test : Screens for mutagenicity using Salmonella strains (e.g., TA98, TA100) .

- hERG Assays : Evaluates cardiac risk via patch-clamp studies (IC₅₀ >10 µM desired) .

- Metabolite Profiling : LC-MS/MS identifies toxic oxidative metabolites for structural redesign .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.